Thanatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thanatin is a naturally occurring antimicrobial peptide first isolated from the insect Podisus maculiventris. This 21-residue-long peptide contains a single disulfide bond and exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as various species of fungi . This compound has garnered significant interest due to its potential in combating drug-resistant bacteria and its multiple modes of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thanatin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond formation between cysteine residues is typically achieved through oxidation .

Industrial Production Methods: Recombinant DNA technology is another method for producing this compound. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces this compound, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Thanatin primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Peptide Bond Formation: Amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc).

Disulfide Bond Formation: Oxidizing agents (e.g., iodine, air oxidation).

Major Products Formed: The primary product is the folded peptide with a single disulfide bond, which is essential for its antimicrobial activity .

Scientific Research Applications

Thanatin has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.

Industry: Potential use in agriculture as a biopesticide due to its antifungal properties.

Mechanism of Action

Thanatin exerts its antimicrobial effects by disrupting the bacterial outer membrane and inhibiting the lipopolysaccharide transport system. It binds to the N-terminal β-strand of the LptA protein, disrupting its interaction with LptC and causing defects in membrane assembly . Additionally, this compound can displace divalent cations on the bacterial outer membrane, leading to the release of lipopolysaccharides and further compromising membrane integrity .

Comparison with Similar Compounds

Thanatin is unique due to its single disulfide bond and β-hairpin structure. Similar antimicrobial peptides include:

Defensins: Cysteine-rich peptides with multiple disulfide bonds, found in various organisms.

Magainins: Amphipathic peptides isolated from frog skin, known for their broad-spectrum antimicrobial activity.

Cecropins: Linear peptides from insects, effective against Gram-negative bacteria.

This compound’s broad-spectrum activity and unique mode of action make it a promising candidate for developing new antimicrobial agents .

Properties

Molecular Formula |

C103H177N35O27S3 |

|---|---|

Molecular Weight |

2433.9 g/mol |

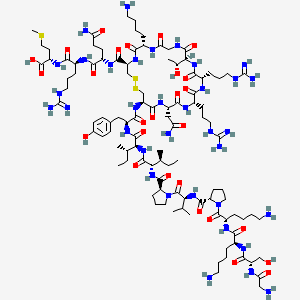

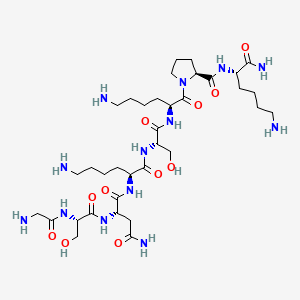

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-16,19-bis(3-carbamimidamidopropyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C103H177N35O27S3/c1-9-54(5)79(135-97(161)80(55(6)10-2)134-94(158)73-29-21-44-138(73)99(163)78(53(3)4)133-93(157)72-28-20-43-137(72)98(162)65(24-13-16-39-106)127-84(148)60(23-12-15-38-105)125-90(154)69(50-139)121-76(144)48-107)96(160)130-67(46-57-30-32-58(141)33-31-57)88(152)132-71-52-168-167-51-70(91(155)126-64(34-35-74(108)142)86(150)122-62(26-18-41-117-102(112)113)85(149)128-66(100(164)165)36-45-166-8)131-82(146)59(22-11-14-37-104)120-77(145)49-119-95(159)81(56(7)140)136-87(151)63(27-19-42-118-103(114)115)123-83(147)61(25-17-40-116-101(110)111)124-89(153)68(47-75(109)143)129-92(71)156/h30-33,53-56,59-73,78-81,139-141H,9-29,34-52,104-107H2,1-8H3,(H2,108,142)(H2,109,143)(H,119,159)(H,120,145)(H,121,144)(H,122,150)(H,123,147)(H,124,153)(H,125,154)(H,126,155)(H,127,148)(H,128,149)(H,129,156)(H,130,160)(H,131,146)(H,132,152)(H,133,157)(H,134,158)(H,135,161)(H,136,151)(H,164,165)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t54-,55-,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-/m0/s1 |

InChI Key |

DCZCDYDLCVFDKH-OIOGWZQLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)O)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(C)O)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)

![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)

![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)